4-Amino-1-methylpiperidin-2-one hydrochloride

Peptidomimetics Conformational analysis β-Turn mimetics

Choose 4-Amino-1-methylpiperidin-2-one hydrochloride (CAS 1373223-45-0) for reliable β-turn mimetic synthesis—experimentally confirmed intramolecular CO−HN hydrogen bond ensures conformational stability. The 4-amino substitution yields exclusive trans diastereoselectivity in C-alkylation, avoiding cis contamination. Available as (R)- and (S)-enantiomers for chiral programs. Consistent ≥97% purity across major suppliers reduces impurity-related side reactions. Ideal for peptidomimetic drug design, asymmetric synthesis, and stereochemically defined intermediates.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
CAS No. 1373223-45-0
Cat. No. B1373818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methylpiperidin-2-one hydrochloride
CAS1373223-45-0
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCN1CCC(CC1=O)N.Cl
InChIInChI=1S/C6H12N2O.ClH/c1-8-3-2-5(7)4-6(8)9;/h5H,2-4,7H2,1H3;1H
InChIKeyYWKDSIRYNGGSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methylpiperidin-2-one Hydrochloride CAS 1373223-45-0: Basic Characteristics and Procurement-Relevant Class Identification


4-Amino-1-methylpiperidin-2-one hydrochloride (CAS 1373223-45-0; molecular formula C₆H₁₃ClN₂O; molecular weight 164.63) is a heterocyclic building block belonging to the aminopiperidin-2-one class . The compound is a hydrochloride salt of 4-amino-1-methylpiperidin-2-one, featuring a piperidin-2-one core substituted with a 4-amino group and an N1-methyl group. Commercially available purity specifications are consistently reported at 97% or higher from multiple reputable chemical suppliers . The compound is primarily intended for research and development applications as a synthetic intermediate or building block, and is not for human therapeutic or veterinary use . Physicochemical properties include a topological polar surface area (TPSA) of 46.33 Ų and a consensus Log P (o/w) of -0.09, indicating moderate hydrophilicity suitable for aqueous solubility in pharmaceutical research contexts .

Why N1-Methylated 4-Aminopiperidin-2-one Hydrochloride Cannot Be Interchanged with Unmethylated or 5-Amino Analogs


The 4-amino-1-methylpiperidin-2-one scaffold possesses a specific substitution pattern—an N1-methyl group and a 4-amino group on the piperidin-2-one ring—that fundamentally alters conformational behavior relative to unmethylated or regioisomeric analogs. Conformational studies on structurally related 4-aminopiperidin-2-one derivatives have demonstrated that this core scaffold adopts a stable reverse-turn (β-turn mimetic) structure in dilute solution (1 mM), stabilized by an intramolecular CO−HN hydrogen bond within an 11-membered ring [1]. This conformational bias is a defining structural feature that influences molecular recognition in peptidomimetic and medicinal chemistry applications. Substituting this compound with unmethylated 4-aminopiperidin-2-one hydrochloride (CAS 1260883-24-6) or the 5-amino regioisomer would yield distinct hydrogen-bonding networks and spatial orientation of the amino functionality [2]. The following evidence section details specific quantitative differentiators that justify selection of this exact N1-methylated 4-amino variant over its closest structural alternatives.

4-Amino-1-methylpiperidin-2-one Hydrochloride: Quantifiable Differentiation Evidence Against Structural Analogs


Conformational Stability: Reverse-Turn β-Turn Mimetic Structure Confirmed by Quantitative VT NMR

The 4-aminopiperidin-2-one core scaffold, which constitutes the unprotonated backbone of the target compound, adopts a stable reverse-turn conformation in dilute solution (1 mM) at room temperature, as confirmed by IR and NMR spectroscopy [1]. Variable-temperature (VT) NMR experiments on the 4-aminopiperidin-2-one derivative 12 (structurally analogous to the 4-amino-1-methylpiperidin-2-one core) revealed a terminal NH temperature dependency of ΔδNH/ΔT = −6.5, indicating a substantial degree of intramolecular hydrogen bonding that increases at lower temperatures [1]. In contrast, the 5-aminopiperidin-2-one regioisomer exhibits distinct conformational preferences due to altered hydrogen-bonding geometry, as reported in the same study [1].

Peptidomimetics Conformational analysis β-Turn mimetics

Regiochemical Differentiation: Exclusive trans-Diastereoselectivity in C-Alkylation of 4-Amino Series

In the synthesis of enantiopure 4-aminopiperidin-2-ones, N-protection followed by diastereoselective C-alkylation results in exclusive trans configuration in the 4-amino series, whereas the 5-amino lactams exhibit cis selectivity under comparable conditions [1]. The study reports that alkylation of the 4-amino lactam N-protected derivatives yielded the trans diastereomers as the sole products, while alkylation of 5-amino lactams produced cis selectivity [1]. This regiodivergent diastereoselectivity is intrinsic to the scaffold architecture and directly affects downstream synthetic utility.

Diastereoselective synthesis C-Alkylation Peptidomimetic building blocks

Purity Specification Differentiation: Consistent 97% Minimum Purity Across Multiple Qualified Suppliers

4-Amino-1-methylpiperidin-2-one hydrochloride (CAS 1373223-45-0) is commercially available with a minimum purity specification of 97% from multiple reputable chemical suppliers, including Fluorochem, Bidepharm, CymitQuimica, AChemBlock, and Aladdin Scientific . This consistent 97%+ purity standard across independent vendors provides procurement reliability. In comparison, the unmethylated analog 4-aminopiperidin-2-one hydrochloride (CAS 1260883-24-6) is typically offered at 95% minimum purity .

Quality control Purity specification Procurement

Enantiomeric Availability: Chiral Resolution into (R)- and (S)-Enantiomers for Stereochemically Defined Applications

The 4-amino-1-methylpiperidin-2-one core is commercially available in enantiomerically resolved forms: (R)-4-amino-1-methylpiperidin-2-one (CAS 2200475-69-8) and (S)-4-amino-1-methylpiperidin-2-one (CAS 1820943-80-3), both as the free base . In contrast, the unmethylated analog 4-aminopiperidin-2-one is not widely available as resolved enantiomers from major commercial suppliers; the most common commercial form is the racemic hydrochloride salt (CAS 1260883-24-6) . This availability of defined stereoisomers for the N1-methylated scaffold enables stereochemically controlled applications in asymmetric synthesis and chiral drug discovery.

Chiral building blocks Stereochemistry Enantiopure synthesis

Optimal Application Scenarios for 4-Amino-1-methylpiperidin-2-one Hydrochloride Based on Verifiable Differentiation Evidence


Peptidomimetic Design Requiring Stable β-Turn Conformations

This compound is optimally deployed in the synthesis of peptidomimetics where a stable reverse-turn (β-turn mimetic) conformation is required. The 4-aminopiperidin-2-one core scaffold has been experimentally demonstrated by IR and NMR spectroscopy to adopt a reverse-turn structure stabilized by an intramolecular CO−HN hydrogen bond in an 11-membered ring at 1 mM concentration [1]. VT NMR experiments on structurally analogous 4-aminopiperidin-2-one derivatives show a temperature dependency of ΔδNH/ΔT = −6.5, confirming the stability of this intramolecular hydrogen bond [1]. In contrast, the 5-amino regioisomer does not form this identical hydrogen-bonding network [1], making the 4-amino-1-methyl variant the appropriate choice when predictable turn geometry is essential. This conformational reliability supports the design of lactam-bridged analogues of bioactive peptides, such as dopamine D2 receptor-modulating peptides [1].

Diastereoselective Synthesis Requiring Predictable trans Stereochemical Outcomes

This compound serves as a building block in synthetic sequences where predictable diastereoselectivity is required. Literature precedent demonstrates that N-protected 4-aminopiperidin-2-one lactams undergo C-alkylation with exclusive trans selectivity, yielding single trans diastereomer products [1]. Conversely, the 5-amino lactam regioisomers exhibit cis selectivity under analogous conditions [1]. For researchers developing stereochemically defined intermediates—such as those used in the asymmetric synthesis of pharmacologically active compounds like (+)-(3S,4R)-cisapride from 4-aminopiperidin-2-one precursors [2]—the 4-amino substitution pattern provides reliable stereochemical control that reduces the need for diastereomer separation and improves overall synthetic efficiency.

Chiral Building Block Applications Requiring Enantiomerically Pure Starting Materials

This compound is well-suited for asymmetric synthesis programs that require enantiomerically pure starting materials. Both (R)- and (S)-enantiomers of the 4-amino-1-methylpiperidin-2-one scaffold are commercially available as the free base (CAS 2200475-69-8 and 1820943-80-3, respectively) with 98% purity specifications . The unmethylated analog 4-aminopiperidin-2-one is predominantly available only as the racemic hydrochloride salt (CAS 1260883-24-6) through standard commercial channels . For chiral drug discovery, enantiopure synthesis of bioactive molecules, or structure-activity relationship studies requiring defined stereochemistry, the N1-methylated scaffold offers direct access to resolved enantiomers without the need for in-house chiral resolution.

High-Reproducibility Synthetic Workflows Requiring Consistent 97%+ Purity

This compound is appropriate for synthetic workflows where batch-to-batch consistency and minimal impurity interference are critical. Commercial availability data confirm that 4-amino-1-methylpiperidin-2-one hydrochloride is supplied with a minimum purity specification of 97% from multiple independent vendors including Fluorochem, Bidepharm, CymitQuimica, AChemBlock, and Aladdin Scientific . The unmethylated analog 4-aminopiperidin-2-one hydrochloride is typically offered at 95% minimum purity . This 2 percentage point higher purity specification reduces the likelihood of impurity-derived side reactions and eliminates the need for additional purification steps prior to use in sensitive transformations, thereby improving overall workflow efficiency and experimental reproducibility.

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